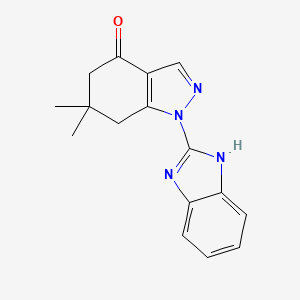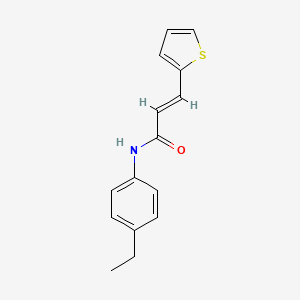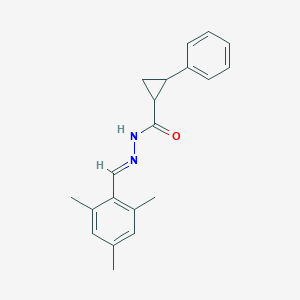![molecular formula C15H13N3O4 B5755223 N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MNBCI and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MNBCI involves the inhibition of the proteasome, which is a protein complex responsible for the degradation of proteins. MNBCI binds to the active site of the proteasome and prevents the degradation of proteins, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
MNBCI has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and have anti-inflammatory properties. MNBCI has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using MNBCI in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. MNBCI also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. One of the limitations of using MNBCI in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on MNBCI. One of the directions is to investigate the potential of MNBCI as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study the mechanism of action of MNBCI in more detail to identify potential targets for drug development. Additionally, future research could focus on improving the solubility and bioavailability of MNBCI to increase its effectiveness in vivo.
Conclusion:
In conclusion, MNBCI is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MNBCI has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in cancer research and the treatment of inflammatory diseases. While there are limitations to using MNBCI in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
The synthesis of MNBCI involves the reaction of 4-nitrobenzenecarboximidamide with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained through recrystallization. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Scientific Research Applications
MNBCI has been extensively studied for its potential applications in scientific research. One of the most significant applications of MNBCI is in the field of cancer research. MNBCI has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. MNBCI has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-2-4-12(5-3-10)15(19)22-17-14(16)11-6-8-13(9-7-11)18(20)21/h2-9H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUIGBPCHMCXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)
![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)


![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)

![2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5755206.png)


![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)